2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been explored in the context of synthesis and spectral characterization of various derivatives. One study discussed the preparation of related triazol-3-yl, 1,3,4-oxadiazol-2-yl, and 1,3-dioxoisoindolin-2-yl derivatives, highlighting the broad potential for chemical synthesis and characterization of such compounds (Mahmoud et al., 2012).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for similar compounds. For instance, a study detailed the synthesis of highly functionalized tetrahydropyridines, exploring new avenues for the creation of compounds with potential biological activity (Wasilewska et al., 2011).
Cascade Synthesis Techniques
Cascade synthesis techniques have been applied to create the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, demonstrating the complexity and versatility in synthesizing these types of compounds (Kravchenko et al., 2014).
Potential Biological Activities
Several studies have investigated the potential biological activities of related compounds. For example, the synthesis of new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione and their cytotoxic activity were examined, offering insights into the therapeutic applications of such derivatives (Azab et al., 2017).
Antimicrobial Applications
The antimicrobial activities of novel heteroaryl thiazolidine-2,4-diones, which are structurally related, have been studied. These findings suggest potential applications in combating microbial infections (Ibrahim et al., 2011).
Antitumor Activities
The identification of antitumor activity in similar compounds, like 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones, indicates the potential for these compounds in cancer research and treatment (Sztanke et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the beta-oxidation of fatty acids in the mitochondria, a process that breaks down fatty acids to produce energy.
Mode of Action
It is suggested that it may interact with its target enzyme, potentially altering its function or activity . This interaction could lead to changes in the metabolic processes within the cell.
Biochemical Pathways
The compound likely affects the fatty acid beta-oxidation pathway due to its interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 . This could result in altered energy production within the cell, as this pathway is responsible for breaking down fatty acids to produce ATP, the cell’s main energy currency.
Result of Action
Given its potential target and pathway, it could influence energy production within the cell
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-2-30-17-9-7-16(8-10-17)24-13-14-25-19(28)20(29)26(22-21(24)25)15-18(27)23-11-5-3-4-6-12-23/h7-10H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSBVZLHKJEPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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